Introduction: Unveiling a Versatile Heterocyclic Scaffold
Introduction: Unveiling a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to 1-Aminopiperidin-2-one and its Hydrochloride Salt
In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands out as a "privileged scaffold."[1] Its prevalence in a vast array of pharmaceuticals and bioactive molecules is a testament to its favorable physicochemical and pharmacokinetic properties. This guide focuses on a specific, functionalized derivative, 1-Aminopiperidin-2-one , a molecule that combines the structural rigidity of the piperidine lactam (a cyclic amide) with the reactive potential of an N-amino group. This unique combination makes it a highly valuable, yet under-explored, building block for synthesizing complex molecular architectures.
This document serves as a technical deep-dive for researchers, chemists, and drug development professionals. It will elucidate the core chemical identity, propose a robust synthetic pathway, detail analytical methodologies, and discuss the potential applications of this compound, grounding all claims in established scientific principles. While the primary focus is on the free base, 1-Aminopiperidin-2-one, we will also address its conversion to the hydrochloride salt, a common strategy to improve solubility and handling of amine-containing compounds.
Section 1: Chemical Identity and Core Properties
A precise understanding of a molecule begins with its unambiguous identification. The primary identifier for 1-Aminopiperidin-2-one is its CAS number. It is critical to distinguish this molecule from its structural isomers (e.g., 3-aminopiperidin-2-one or 5-aminopiperidin-2-one), which possess different chemical properties and reactivity.
Note on the Hydrochloride Salt: While the hydrochloride salt of 1-Aminopiperidin-2-one is chemically logical and frequently desired for experimental work, a unique CAS number for this salt is not consistently cited in major chemical databases. Therefore, this guide references the well-documented free base and describes the straightforward conversion to its hydrochloride form.
Table 1: Chemical Identifiers for 1-Aminopiperidin-2-one [2]
| Identifier | Value |
|---|---|
| IUPAC Name | 1-aminopiperidin-2-one |
| CAS Number | 31967-09-6 |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Canonical SMILES | C1CCN(C(=O)C1)N |
| InChI Key | MDCDHGVIPGMQNR-UHFFFAOYSA-N |
| Synonyms | 1-Amino-2-piperidone, N-Amino-δ-valerolactam |
Table 2: Computed Physicochemical Properties [2]
| Property | Value | Rationale and Implication |
|---|---|---|
| XLogP3 | -0.6 | Indicates high hydrophilicity, suggesting good solubility in aqueous media, a desirable trait for biological assays. |
| Hydrogen Bond Donors | 1 | The primary amine group can act as a hydrogen bond donor, crucial for interacting with biological targets like enzyme active sites. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the tertiary ring nitrogen can act as hydrogen bond acceptors, further enabling molecular recognition. |
| Rotatable Bond Count | 1 | The low number of rotatable bonds suggests a conformationally constrained structure, which can lead to higher binding affinity and selectivity for a target protein. |
Section 2: Synthesis and Purification Workflow
A reliable and scalable synthetic route is paramount for the practical application of any chemical building block. While literature specifically detailing the synthesis of 1-Aminopiperidin-2-one is sparse, a highly plausible and efficient pathway can be designed based on established N-amination chemistry. The proposed synthesis starts from the commercially available 2-Piperidone.
Proposed Two-Step Synthesis
-
Step 1: N-Amination of 2-Piperidone. This step introduces the key amino functionality. The choice of an aminating agent is critical. Hydroxylamine-O-sulfonic acid (HOSA) is an excellent candidate as it is an effective electrophilic aminating agent that reacts readily with secondary amines (in this case, the lactam nitrogen) under basic conditions. The base, such as potassium carbonate, serves to deprotonate the lactam nitrogen, increasing its nucleophilicity.
-
Step 2: Formation of the Hydrochloride Salt. Conversion to the hydrochloride salt is achieved by treating the isolated free base with a solution of hydrochloric acid in an appropriate organic solvent, like diethyl ether or isopropanol. This reaction is a simple acid-base neutralization that results in the precipitation of the salt, which is often a stable, crystalline solid that is easier to handle and weigh than the free base.
Caption: Proposed workflow for the synthesis of 1-Aminopiperidin-2-one HCl.
Detailed Experimental Protocol
Materials:
-
2-Piperidone (CAS: 675-20-7)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2M in Diethyl Ether)
Protocol:
-
Reaction Setup: To a solution of 2-Piperidone (1.0 eq) in water, add potassium carbonate (2.5 eq). Stir the mixture at room temperature until all solids dissolve.
-
N-Amination: Cool the reaction mixture to 0 °C in an ice bath. Add Hydroxylamine-O-sulfonic acid (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Extraction: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3x volumes). The use of a robust organic solvent like DCM ensures efficient extraction of the polar product.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes any unreacted acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Aminopiperidin-2-one free base.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 1-Aminopiperidin-2-one hydrochloride.
Section 3: Applications in Drug Discovery and Chemical Biology
The true value of a building block lies in its potential to create novel molecules with desired biological functions. The 1-Aminopiperidin-2-one scaffold is a compelling starting point for library synthesis due to its distinct chemical features.
-
Privileged Scaffold: The piperidine core is metabolically stable and provides a three-dimensional architecture that is well-suited for binding to protein targets.[1] Its incorporation can improve pharmacokinetic properties (ADME) and reduce toxicity.
-
Lactam Functionality: The cyclic amide (lactam) is a common feature in many drugs. It is conformationally more rigid than an acyclic amide and can participate in key hydrogen bonding interactions.
-
N-Amino Group: This functional group is a versatile chemical handle. It can be acylated, alkylated, or used in reductive amination to append a wide variety of substituents, allowing for systematic exploration of the chemical space around the core scaffold.
Potential Therapeutic Areas:
-
Anticancer Agents: Many anticancer drugs incorporate nitrogen-containing heterocycles.[3] Derivatives of 1-Aminopiperidin-2-one could be synthesized and screened for activity against key targets in cell cycle regulation or DNA synthesis.[3]
-
CNS Disorders: The piperidine scaffold is present in numerous drugs targeting the central nervous system.[1] The polarity and hydrogen bonding capacity of the aminopiperidinone core could be leveraged to design ligands for CNS receptors.
-
Immunomodulators: Substituted aminopiperidine derivatives have been reported as ligands for the C3a receptor, a key component of the complement system involved in inflammation.[4][5] This suggests that novel derivatives of 1-Aminopiperidin-2-one could be explored as potential anti-inflammatory agents.
Section 4: Analytical Methodologies for Quality Control
Ensuring the purity and identity of a chemical compound is a non-negotiable aspect of research. For a polar, non-chromophoric compound like 1-Aminopiperidin-2-one, standard analytical techniques like reverse-phase HPLC with UV detection can be challenging. A more robust method involves the use of a universal detector.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is ideal for 1-Aminopiperidin-2-one because it does not require the analyte to have a UV-absorbing chromophore.[6] The CAD detector nebulizes the column eluent, charges the resulting aerosol particles, and measures the electrical charge, providing a response that is proportional to the mass of the analyte.
Caption: HPLC-CAD workflow for the analysis of 1-Aminopiperidin-2-one.
Step-by-Step Analytical Protocol
Instrumentation & Columns:
-
HPLC system with a gradient pump and autosampler.
-
Charged Aerosol Detector (CAD).
-
Mixed-mode column (e.g., Acclaim Trinity P1) that combines ion-exchange and reversed-phase characteristics. This is crucial for retaining a highly polar basic compound.[6]
Reagents & Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 30 mM Ammonium Formate in Water
-
Sample Diluent: Water or initial mobile phase composition
Protocol:
-
Standard Preparation: Accurately weigh and dissolve 1-Aminopiperidin-2-one hydrochloride in the sample diluent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample to be analyzed in the diluent to a known concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: Acclaim Trinity P1 (3.0 x 150 mm, 3 µm).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Gradient Program: A suitable gradient must be developed to ensure separation from impurities. For example, starting with a high aqueous composition and gradually increasing the acetonitrile concentration.
-
-
Detector Settings (CAD):
-
Evaporation Temperature: 55 °C.
-
Gas Pressure (Nitrogen): 60-65 psi.
-
-
Analysis: Inject the standards to generate a calibration curve, followed by the unknown samples. The peak area from the CAD is used to determine the concentration and calculate the purity of the sample. The self-validating nature of this protocol comes from the linearity of the calibration curve and the reproducibility of replicate injections.
Section 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. The following information is based on the GHS classification for the free base, 1-Aminopiperidin-2-one.
Table 3: GHS Hazard Identification [2]
| Pictogram | GHS Code | Hazard Statement | Classification |
|---|
|
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity 4 (Oral, Dermal, Inhalation) | | | H315 | Causes skin irritation. | Skin Irritation 2 | | | H318 | Causes serious eye damage. | Eye Damage 1 | | | H335 | May cause respiratory irritation. | STOT SE 3 |Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood to avoid inhalation.
-
Wear standard PPE: safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents and strong acids.
-
The hydrochloride salt is expected to be more stable and less hygroscopic than the free base, making it preferable for long-term storage.
Conclusion
1-Aminopiperidin-2-one is a promising heterocyclic building block that merges the desirable structural features of the piperidine scaffold with the synthetic versatility of a primary amino group. While not as extensively studied as its isomers, its potential for application in the synthesis of novel therapeutic agents is significant. By understanding its chemical properties, employing a logical synthetic strategy, and utilizing appropriate analytical methods for quality control, researchers can effectively leverage this compound to advance discovery programs in oncology, neuroscience, and immunology. This guide provides the foundational technical knowledge for scientists to confidently incorporate 1-Aminopiperidin-2-one and its hydrochloride salt into their research and development pipelines.
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PubChem. 1-Aminopiperidine. National Center for Biotechnology Information. [Link]
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Al-Ostoot, F.H., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. [Link]
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PubChem. 1-Aminopiperidin-2-one. National Center for Biotechnology Information. [Link]
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Denonne, F., et al. (2007). Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives. PubMed. [Link]
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ResearchGate. Discovery of new C3aR ligands. Part 2: Amino-piperidine derivatives. [Link]
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American Chemical Society Publications. Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. [Link]
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ResearchGate. (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
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Chemsrc. 2-Piperidone | CAS#:675-20-7. [Link]
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